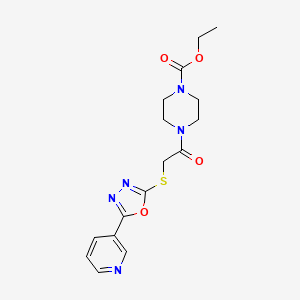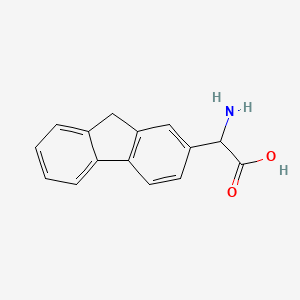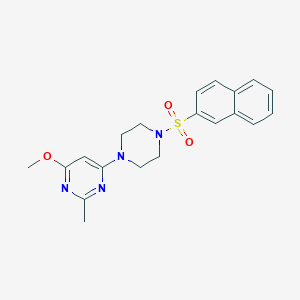![molecular formula C19H22N6O B2780210 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034209-11-3](/img/structure/B2780210.png)
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.426. The purity is usually 95%.
BenchChem offers high-quality N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PAK4 Inhibition
The compound has been investigated as a p21-activated kinase 4 (PAK4) inhibitor. PAKs are serine/threonine protein kinases activated by Rho family GTPases (Rac and Cdc42). PAK4, a member of group II PAKs, plays crucial roles in cellular functions such as cell growth, apoptosis inhibition, and cytoskeleton regulation . Notably, compounds 8d and 9c demonstrated potent inhibitory activity against PAK4 (IC50 = 0.060 μM and 0.068 μM, respectively). These findings suggest that this compound class has potential as PAK4 inhibitors for anticancer activity.
Antiproliferative Activity
Compounds 8d and 9c also exhibited significant antiproliferative activity against the A549 cell line. They inhibited cell cycle distribution, migration, and invasion of A549 cells. These effects make them promising candidates for further development in cancer therapy .
Antiviral and Antitumor Potential
Due to its structural similarity to nucleic bases, this compound may act as a metabolite. Pyrazolo[5,1-c][1,2,4]triazines, like our compound, have shown remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
Treatment of Idiopathic Pulmonary Fibrosis (IPF)
Another related compound, 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide, has been identified as an effective inhibitor for treating idiopathic pulmonary fibrosis (IPF). IPF is a chronic, fatal lung disease with a median survival time of 3-5 years .
Other Applications
While the literature primarily focuses on the areas mentioned above, ongoing research may uncover additional applications for this compound. Researchers should continue investigating its properties and interactions to reveal further therapeutic potential.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell division and proliferation. The downstream effects of this include a reduction in the growth of cells, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Result of Action
The molecular effect of the compound’s action is the inhibition of CDK2, leading to cell cycle arrest . On a cellular level, this results in a decrease in cell division and proliferation. This could potentially lead to a reduction in the size of tumors in the context of cancer treatment.
properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c26-19(13-3-4-15-17(9-13)21-11-20-15)22-14-5-7-25(8-6-14)18-10-16(23-24-18)12-1-2-12/h3-4,9-12,14H,1-2,5-8H2,(H,20,21)(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDUTNZQKIWEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)N=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2780128.png)
![Pyridin-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2780129.png)



![3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2780137.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2780138.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2780139.png)
![2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2780140.png)

![N-Methyl-N-[2-oxo-2-[2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]ethyl]prop-2-enamide](/img/structure/B2780142.png)
![N-[(1-Methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2780143.png)

